Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate
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Overview
Description
Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . This compound is characterized by its unique spirocyclic structure, which includes a spiro[3.3]heptane ring system. The presence of both an amino group and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-aminospiro[3.3]heptane-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods: Industrial production of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate and amino groups .
Medicine: Its spirocyclic structure may impart unique pharmacokinetic properties .
Industry: In the industrial sector, Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The spirocyclic structure may also influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
- Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate vsBenzyl (6-aminospiro[3.3]heptan-2-yl)thiocarbamate : The thiocarbamate derivative contains a sulfur atom, which can alter its chemical properties and interactions with biological targets .
Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate: vs. : The urea derivative lacks the carbamate group, which may affect its reactivity and biological activity.
Uniqueness: The presence of both an amino group and a carbamate group in Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate makes it a versatile compound for various chemical reactions. Its spirocyclic structure imparts unique steric and electronic properties, which can be advantageous in the design of novel compounds with specific biological activities .
Properties
CAS No. |
1087798-39-7 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-12-6-15(7-12)8-13(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18) |
InChI Key |
HHKPXJWDHOCXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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